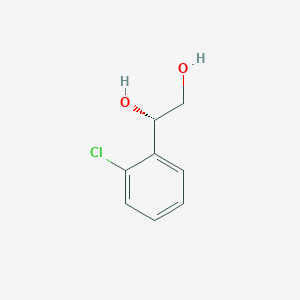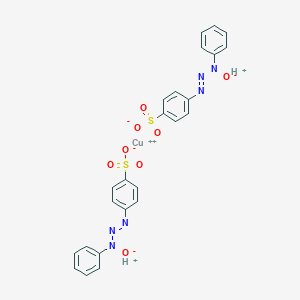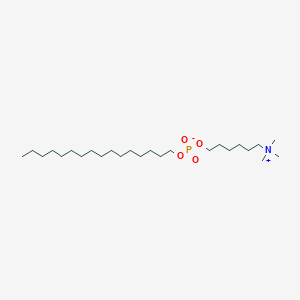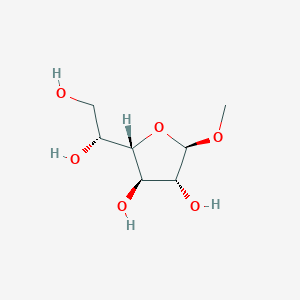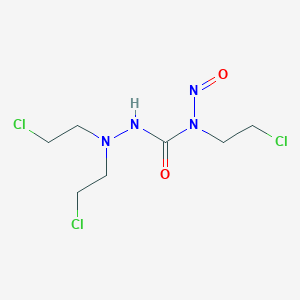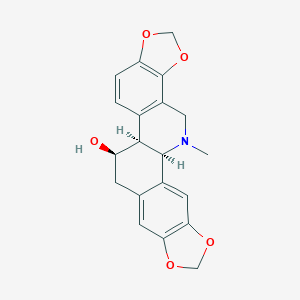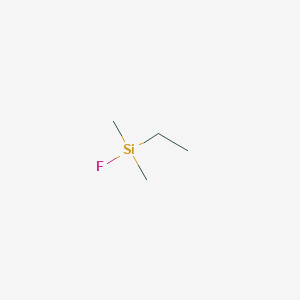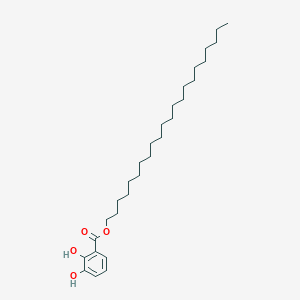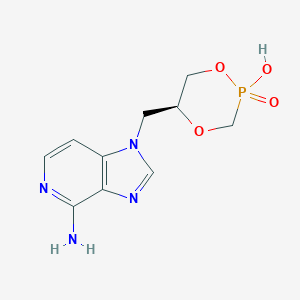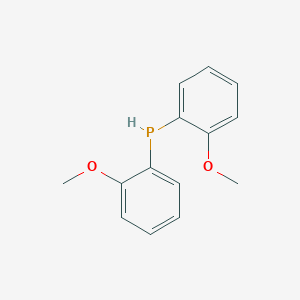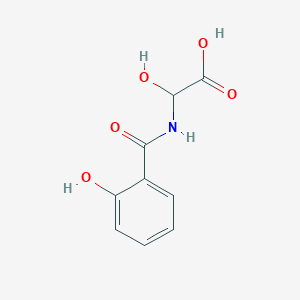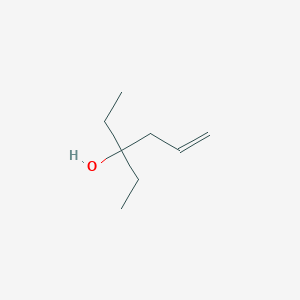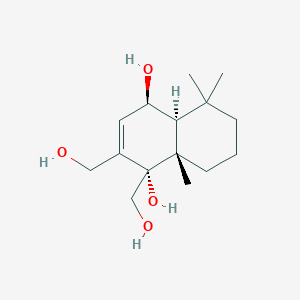![molecular formula C9H11FO B161904 Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI) CAS No. 130250-92-9](/img/structure/B161904.png)
Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI) is a compound that has been of interest to scientists due to its potential applications in scientific research. This compound is a stereoisomer, which means that it has the same chemical formula as other compounds but has a different arrangement of atoms in space.2.1.02,6]hept-3-yl)-, stereoisomer (9CI).
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)) involves its interaction with the GABA-A receptor. This receptor is a type of ionotropic receptor that is activated by the neurotransmitter GABA. When GABA binds to the receptor, it causes an influx of chloride ions into the neuron, which leads to hyperpolarization and a decrease in neuronal excitability. Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)) binds to a specific site on the GABA-A receptor, which enhances the activity of the receptor and increases the inhibitory effect of GABA.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)) are mainly related to its effect on the GABA-A receptor. This compound has been shown to enhance the activity of the receptor, which leads to an increase in the inhibitory effect of GABA. This can result in a decrease in neuronal excitability, which can have a calming effect on the central nervous system. In addition, Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)) has been shown to have anxiolytic and sedative effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)) in lab experiments is its specificity for the GABA-A receptor. This compound has a high affinity for a specific site on the receptor, which allows for precise modulation of its activity. However, one of the limitations of using this compound is its potential for off-target effects. This compound has been shown to interact with other receptors in addition to the GABA-A receptor, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)). One area of interest is the development of more selective compounds that target specific subtypes of the GABA-A receptor. This could lead to the development of more effective and safer treatments for anxiety disorders and insomnia. Another area of interest is the investigation of the long-term effects of Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)) on the central nervous system. This could provide insights into the potential risks and benefits of using this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis method of Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)) involves several steps. The first step is the synthesis of the starting material, which is 5-fluorotricyclo[2.2.1.02,6]heptane. This is achieved by reacting cyclopentadiene with 1,3-dibromopropane in the presence of a palladium catalyst. The resulting product is then treated with hydrogen fluoride to produce 5-fluorotricyclo[2.2.1.02,6]heptene. This compound is then reacted with ethyl magnesium bromide to produce Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)).
Aplicaciones Científicas De Investigación
Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)) has several potential applications in scientific research. One of the main areas of interest is in the field of neuroscience. This compound has been shown to have an effect on the central nervous system, specifically on the GABA-A receptor. This receptor is involved in the regulation of anxiety and sleep, and compounds that modulate its activity can have therapeutic potential for the treatment of anxiety disorders and insomnia.
Propiedades
Número CAS |
130250-92-9 |
|---|---|
Nombre del producto |
Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI) |
Fórmula molecular |
C9H11FO |
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
1-(5-fluoro-3-tricyclo[2.2.1.02,6]heptanyl)ethanone |
InChI |
InChI=1S/C9H11FO/c1-3(11)6-5-2-4-7(6)8(4)9(5)10/h4-9H,2H2,1H3 |
Clave InChI |
JCMVHHBHJYTAPH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2CC3C1C3C2F |
SMILES canónico |
CC(=O)C1C2CC3C1C3C2F |
Sinónimos |
Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



